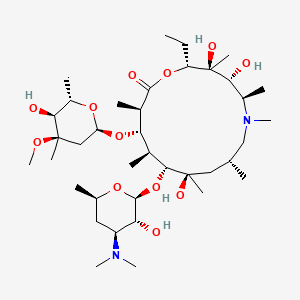

![molecular formula C8H4BrF3N2 B1497829 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1150618-36-2](/img/structure/B1497829.png)

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

Description

Properties

IUPAC Name |

5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-4-1-5-6(8(10,11)12)3-14-7(5)13-2-4/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCPMKCLEJTRCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653983 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150618-36-2 | |

| Record name | 5-Bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold for Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold recognized for its ability to mimic purine bases and interact with key biological targets, most notably the ATP-binding sites of protein kinases. The strategic incorporation of a bromine atom at the C5-position and a trifluoromethyl group at the C3-position endows this molecule with a unique combination of chemical reactivity and drug-like properties. This document details the compound's physicochemical properties, provides a proposed synthetic pathway, explores its chemical reactivity and synthetic utility, and discusses its applications as a pivotal building block in the development of targeted therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research setting.

Introduction: The Strategic Value of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a cornerstone of modern medicinal chemistry. Its isomeric structure to indole and its capacity to act as a bioisostere for purines allow it to form critical hydrogen bonding interactions with the hinge region of numerous protein kinases. This has led to its incorporation into a multitude of approved drugs and clinical candidates.

The utility of a scaffold is often defined by its substituents. The subject of this guide, this compound, is a testament to this principle.

-

The Trifluoromethyl (CF3) Group: The introduction of a CF3 group is a well-established strategy in drug design.[1] This strongly electron-withdrawing and lipophilic moiety can significantly enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability. In this specific molecule, its placement at the C3-position, a common site for substitution, directly influences the electronic character of the pyrrole ring.

-

The Bromo (Br) Group: The bromine atom at the C5-position is not merely a substituent but a versatile synthetic handle. It provides a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling late-stage functionalization. This allows for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR) during lead optimization.

This guide will dissect the properties and potential of this pre-functionalized building block, offering researchers and drug development professionals a comprehensive resource for its application.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are compiled from chemical supplier technical data sheets.[2][3]

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 1150618-36-2 | [2][3] |

| Molecular Formula | C₈H₄BrF₃N₂ | [2] |

| Molecular Weight | 265.03 g/mol | [2] |

| Appearance | White to Yellow Solid | [3] |

| Purity | ≥95% (Typical) | [2][3] |

| Storage | Store at room temperature, sealed in a dry environment | [2][3] |

| SMILES | C1=C(C2=C(C=N1)NC=C2C(F)(F)F)Br | |

| InChI Key | UVCPMKCLEJTRCP-UHFFFAOYSA-N | [3] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region and one broad signal for the N-H proton. The protons at C2, C4, and C6 will appear as singlets or narrow doublets. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift (>11 ppm), which is characteristic of azaindoles.[4][5]

-

¹³C NMR: Eight signals are expected. The carbon bearing the CF₃ group will appear as a quartet due to C-F coupling. The CF₃ group itself will significantly deshield the C3 carbon. The C5 carbon directly attached to bromine will also be shifted.

-

¹⁹F NMR: A sharp singlet is expected in the typical range for a trifluoromethyl group attached to an aromatic ring (around -60 to -70 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio), with molecular ion peaks (M⁺) at m/z 264 and 266.

Synthesis and Manufacturing

A logical and efficient synthesis of this compound would involve the selective bromination of a pre-existing trifluoromethylated 7-azaindole core. The electron-withdrawing nature of the CF₃ group at C3 deactivates this position towards further electrophilic substitution, thereby directing the incoming electrophile (Br⁺) to the next available position on the pyrrole ring, or more likely, the C5 position on the pyridine ring, which is activated by the fused pyrrole.

Proposed Retrosynthetic Pathway

The most straightforward retrosynthesis involves a single disconnection at the C-Br bond, pointing to an electrophilic bromination reaction.

Proposed Synthetic Protocol

This protocol describes a standard laboratory-scale procedure for the synthesis of the title compound.

Reaction: 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine + NBS → this compound

Materials:

-

3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (or DMF, CH₂Cl₂) as solvent

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a suitable volume of anhydrous acetonitrile.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: The electron-withdrawing CF₃ group deactivates the ring system, requiring a reliable source of electrophilic bromine like NBS. Conducting the reaction at a low temperature helps to control selectivity and minimize side reactions.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining NBS. Extract the product into an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Self-Validation: The purity of the final product must be confirmed by NMR and Mass Spectrometry to validate the success of the synthesis and purification steps.

-

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its predictable and versatile reactivity, making it an ideal intermediate for library synthesis.

N-H Reactivity

The pyrrole N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to facilitate N-alkylation or N-arylation, allowing for modulation of solubility and exploration of SAR at this vector.

Cross-Coupling Reactions at the C5-Bromo Position

The C5-Br bond is the molecule's primary reactive center for building molecular complexity. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. This strategic placement allows for the introduction of diverse substituents deep within a drug discovery campaign.

-

Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, essential for probing hydrophobic pockets in target proteins.

-

Sonogashira Coupling: Reaction with terminal alkynes provides access to rigid, linear linkers or further functionalizable groups.

-

Buchwald-Hartwig Amination: Installation of primary or secondary amines allows for the formation of new hydrogen bond donors or acceptors, crucial for enhancing target affinity and selectivity.

-

Cyanation: Introduction of a nitrile group, which can serve as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid.

Applications in Medicinal Chemistry

The structural features of this compound make it a highly valuable building block for targeting diseases driven by aberrant kinase activity.

Scaffold for Kinase Inhibitors

The 7-azaindole core is a proven hinge-binding motif. For example, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key target in various cancers.[6] The N-H group of the pyrrole and the nitrogen of the pyridine ring can form canonical hydrogen bonds with the kinase hinge region. The CF₃ group can provide additional favorable interactions within the ATP binding site, while the C5 position, modified via cross-coupling, can be used to extend a substituent into solvent-exposed regions or other pockets to achieve selectivity and potency.

A Building Block for Fragment-Based Drug Discovery (FBDD)

With a molecular weight of ~265 g/mol , this molecule serves as a high-value fragment or an elaborated starting point for FBDD campaigns. It combines a core binding motif (7-azaindole) with a metabolic stabilizer (CF₃) and a vector for growth (Br), accelerating the path from fragment hit to lead compound.

Safety, Handling, and Storage

As a halogenated and nitrogen-containing heterocyclic compound, this compound requires careful handling. While specific toxicological data is not available, data from related compounds such as 5-bromo-7-azaindole suggest potential hazards.[7][8][9]

Hazard Identification

-

Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled.[10][11]

-

Skin Irritation: May cause skin irritation.[10]

-

Eye Damage: Risk of serious eye irritation or damage.[7][10]

-

Respiratory Irritation: May cause respiratory tract irritation.[10]

Recommended Handling Protocol

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.[8][12]

-

Avoid generating dust. Use appropriate tools for transferring the solid material.

-

In case of accidental contact, wash skin immediately with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[12]

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Storage Conditions

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][8]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block for modern drug discovery. The convergence of a privileged biological scaffold, a metabolically robust trifluoromethyl group, and a versatile synthetic handle for diversification makes it an exceptionally powerful tool. Its application can significantly streamline the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. Researchers employing this intermediate are well-positioned to accelerate their discovery programs and efficiently navigate the challenges of lead optimization.

References

-

Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381.

-

Sigma-Aldrich. (n.d.). 5-Bromo-7-azaindole 97%. Retrieved from

-

PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from

-

Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20845-20856.

-

Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from

-

Jubilant Ingrevia Limited. (n.d.). 5-Bromo-7-Azaindole Safety Data Sheet. Retrieved from

-

PubChem. (n.d.). 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. Retrieved from

-

SynHet. (n.d.). 3-Bromo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Retrieved from

-

Lab-Chemicals.Com. (n.d.). This compound, 95%. Retrieved from

-

Fisher Scientific. (2010). Safety Data Sheet: 5-Bromo-7-azaindole. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound. Retrieved from

-

ChemicalBook. (n.d.). 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis. Retrieved from

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from

-

PubChem. (n.d.). 5-bromo-1H-pyrrolo[2,3-c]pyridine. National Center for Biotechnology Information. Retrieved from

-

ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from

-

Fujikawa, S., & Usui, Y. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(3), 133-144.

-

CymitQuimica. (2023). 4-Bromo-3-chloro-7-azaindole Safety Data Sheet. Retrieved from

-

Vitale, P., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(3), 1276.

Sources

- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-ブロモ-7-アザインドール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. 5-bromo-1H,2H,3H-pyrrolo(3,2-b)pyridine | C7H7BrN2 | CID 71819650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-bromo-1H-pyrrolo[2,3-c]pyridine | C7H5BrN2 | CID 53443442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1150618-36-2)

Abstract: This technical guide provides a comprehensive overview of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. We will delve into its physicochemical properties, strategic importance, synthesis, and critical applications, particularly in the development of targeted therapeutics like kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their scientific endeavors.

Compound Identification and Physicochemical Properties

This compound is a substituted 7-azaindole, a class of compounds of significant interest in pharmaceutical research. The unique arrangement of a bromine atom and a trifluoromethyl group on this privileged scaffold provides a powerful tool for synthetic and medicinal chemists.

| Property | Value | Reference(s) |

| CAS Number | 1150618-36-2 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1][2] |

| Molecular Weight | 265.03 g/mol | [2] |

| Appearance | White to Yellow Solid | [1] |

| Storage Conditions | Sealed in dry, Room Temperature | [1][2] |

| InChI Key | UVCPMKCLEJTRCP-UHFFFAOYSA-N | [1] |

The 7-Azaindole Scaffold: A Privileged Core in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a bioisostere of indole. This structural similarity allows it to mimic the natural indole moiety found in many biological signaling molecules, such as tryptophan, while offering distinct advantages. The nitrogen atom in the six-membered ring can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets and often improving aqueous solubility and pharmacokinetic properties.[3]

The strategic placement of the bromine and trifluoromethyl substituents on this core is critical to the utility of this compound:

-

The 5-Bromo Group: This is not merely a substituent but a versatile synthetic "handle." The carbon-bromine bond is highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4][5][6] This allows for the late-stage introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

The 3-Trifluoromethyl Group: The -CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the electronics of the heterocyclic system. Furthermore, it is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, improve membrane permeability, and increase binding affinity through favorable interactions with protein targets.[7][8]

Synthesis and Mechanistic Considerations

The synthesis of substituted 7-azaindoles often involves multi-step sequences. A common and effective strategy is the Sonogashira coupling followed by an intramolecular cyclization. This approach offers a convergent and flexible route to the desired scaffold.[9]

Proposed Synthetic Workflow

A plausible synthetic route to the target compound involves the coupling of a suitable di-halogenated aminopyridine with a trifluoromethyl-containing alkyne, followed by cyclization.

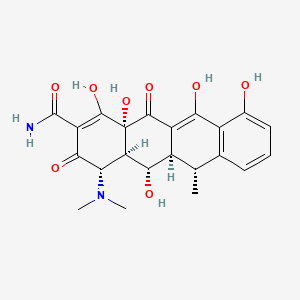

Caption: Proposed Sonogashira-based synthesis of the target compound.

Exemplary Protocol: Sonogashira Coupling

This protocol outlines the critical cross-coupling step, which forms the carbon-carbon bond necessary for the subsequent cyclization. The causality behind each step is explained to provide field-proven insight.

Objective: To synthesize the 2-amino-5-bromo-3-((3,3,3-trifluoroprop-1-yn-1-yl)pyridine intermediate.

Materials:

-

2-Amino-5-bromo-3-iodopyridine (1.0 eq)

-

3,3,3-Trifluoropropyne (gas, bubbled through solution or from a lecture bottle)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)

-

Copper(I) iodide [CuI] (0.025 eq)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Anhydrous amine base (e.g., triethylamine or diisopropylamine, >3.0 eq)

Procedure:

-

Inert Atmosphere: The reaction vessel is charged with 2-amino-5-bromo-3-iodopyridine, Pd(PPh₃)₂Cl₂, and CuI. The vessel is then subjected to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen). Causality: The palladium(0) species, which is the active catalyst, is highly sensitive to oxygen. Removing oxygen prevents catalyst degradation and ensures high catalytic turnover.

-

Solvent and Base Addition: Anhydrous, degassed solvent and the amine base are added via syringe. The mixture is stirred to ensure dissolution. Causality: The amine base serves two purposes: it acts as a scavenger for the HI generated during the reaction, driving the equilibrium forward, and it helps to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide intermediate.[10]

-

Alkyne Introduction: 3,3,3-Trifluoropropyne gas is bubbled through the stirred solution at room temperature. The reaction progress is monitored by TLC or LC-MS. Causality: The reaction is typically run at room temperature to maintain control and prevent side reactions. The reactivity of the C-I bond is significantly higher than the C-Br bond, allowing for selective coupling at the 3-position.[6]

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is then subjected to a standard aqueous work-up (e.g., washing with saturated aq. NH₄Cl and brine). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography. Causality: The Celite filtration removes heterogeneous catalyst residues. The aqueous washes remove the amine salt byproducts and any remaining inorganic reagents, simplifying the subsequent purification step.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The this compound scaffold is exceptionally valuable for developing kinase inhibitors, particularly targeting the Fibroblast Growth Factor Receptor (FGFR) family.[11][12] Aberrant FGFR signaling is implicated in various cancers, making it an attractive therapeutic target.[13][14]

Strategic Role in Inhibitor Design

In a typical kinase inhibitor design, the 7-azaindole core acts as the "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. The 5-bromo position serves as a vector for diversification, allowing chemists to introduce substituents that occupy and interact with the solvent-exposed region of the ATP-binding pocket.

Caption: Workflow from building block to targeted FGFR inhibitor.

This strategy allows for the rapid generation of a library of compounds where the hinge-binding motif is kept constant while the solvent-front interactions are systematically probed. The trifluoromethyl group often sits in a hydrophobic pocket, contributing to the overall binding affinity.[11] For example, studies have shown that introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring can facilitate a hydrogen bond with specific glycine residues in the FGFR1 active site, significantly improving potency.[11]

Spectroscopic and Analytical Characterization

The structural integrity of this compound can be confirmed using standard analytical techniques. The expected spectroscopic signatures are summarized below.

| Technique | Expected Observations |

| ¹H NMR | - A signal for the pyrrole N-H proton (broad singlet, downfield).- Three distinct signals in the aromatic region corresponding to the protons at the C2, C4, and C6 positions. Couplings between these protons would follow the patterns expected for a substituted pyridine ring. |

| ¹³C NMR | - Eight distinct carbon signals.- The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.- Signals for the carbon atoms attached to bromine and nitrogen will also be identifiable based on their characteristic chemical shifts. |

| ¹⁹F NMR | - A single, sharp singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. This is a highly diagnostic signal for confirming the presence of this moiety. |

| MS (ESI) | - The mass spectrum will show two characteristic peaks for the molecular ion [M+H]⁺ at m/z 265 and 267, with approximately equal intensity. This isotopic pattern is the definitive signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Safety and Handling

According to available safety data, this compound should be handled with care in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor).

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is more than just a chemical compound; it is a strategically designed tool for drug discovery. Its 7-azaindole core provides a proven biological scaffold, while the trifluoromethyl and bromo substituents offer a powerful combination of property modulation and synthetic flexibility. For researchers in oncology and other fields driven by kinase signaling, this building block represents a validated starting point for the efficient design and synthesis of novel, potent, and selective inhibitors.

References

-

Naud, S. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Available at: [Link]

-

Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock. Available at: [Link]

-

Wang, X. et al. (2022). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. ResearchGate. Available at: [Link]

-

Jin, Q. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

-

Wang, Y. et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. Available at: [Link]

-

Catarzi, D. et al. (2016). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. ResearchGate. Available at: [Link]

-

Svirskis, S. et al. (2011). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Journal of the Serbian Chemical Society. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

Royal Society of Chemistry. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

-

Wu, D. et al. (2018). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]

-

Billingsley, K. L. et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available at: [Link]

-

Wang, Y. et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. NROChemistry. Available at: [Link]

-

ResearchGate. (n.d.). Sonogashira mediated synthesis of 5-nitro-7-azaindole[7]. ResearchGate. Available at: [Link]

-

Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Le, T. N. et al. (2022). Recent Advances in Synthetic Routes to Azacycles. Molecules. Available at: [Link]

-

Wu, G. et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. Available at: [Link]

-

Mothe, T. et al. (2025). Novel 1H-pyrrolo[2,3-b]pyridine sulfonamide analogues: Design, synthesis, in-vitro anticancer and molecular docking studies. Journal of Molecular Structure. Available at: [Link]

-

Corley, C. A. et al. (2021). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry. Its structure, being a bioisostere of indole, allows it to mimic the natural amino acid tryptophan and interact with a wide array of biological targets. This has led to the development of numerous clinically significant drugs. The strategic functionalization of the 7-azaindole core is a key focus in drug discovery, aiming to modulate the physicochemical and pharmacological properties of the resulting molecules. The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position, yielding 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, creates a compound with significant potential for further chemical elaboration and as a pharmacophore in its own right. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability and binding interactions, while the bromine atom serves as a versatile handle for cross-coupling reactions. This guide provides an in-depth overview of the analytical methodologies required for the unambiguous structure elucidation of this important molecule.

Core Analytical Workflow

Caption: Workflow for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a fluorinated compound such as this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Spectrum: Based on the structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine[1][2], the introduction of the electron-withdrawing CF₃ group at C3 is expected to deshield the adjacent proton at C2, shifting it downfield. The protons on the pyridine ring will also be affected.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-1 (NH) | 12.0 - 12.5 | br s | - | Acidic proton, typically broad. |

| H-2 | 8.0 - 8.3 | s | - | Singlet due to no adjacent protons, deshielded by the CF₃ group. |

| H-4 | 8.3 - 8.5 | d | ~2.0 | Doublet due to coupling with H-6. |

| H-6 | 8.4 - 8.6 | d | ~2.0 | Doublet due to coupling with H-4. |

Experimental Protocol:

-

Dissolve ~5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shift of each carbon is indicative of its electronic environment. The presence of the CF₃ group will introduce characteristic C-F couplings.

Expected ¹³C NMR Spectrum:

| Carbon | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| C-2 | 125 - 129 | q | ~35-40 | Quartet due to two-bond coupling to the CF₃ group. |

| C-3 | 115 - 120 | q | ~270-275 | Large quartet due to one-bond coupling to the CF₃ group. |

| C-3a | 128 - 132 | s | - | Quaternary carbon. |

| C-4 | 130 - 134 | s | - | Aromatic CH. |

| C-5 | 112 - 116 | s | - | Carbon bearing bromine, shifted upfield. |

| C-6 | 143 - 147 | s | - | Aromatic CH. |

| C-7a | 148 - 152 | s | - | Quaternary carbon. |

| CF₃ | 120 - 125 | q | ~270-275 | Trifluoromethyl carbon. |

Experimental Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

¹⁹F NMR Spectroscopy

Rationale: ¹⁹F NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment.[3][4][5]

Expected ¹⁹F NMR Spectrum: The trifluoromethyl group will appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift is indicative of the electronic nature of the aromatic ring it is attached to.

| Fluorine | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| CF₃ | -60 to -65 | s | Typical range for a CF₃ group on an electron-deficient pyrrole ring. |

Experimental Protocol:

-

Use the same sample prepared for ¹H and ¹³C NMR.

-

Tune the NMR probe to the fluorine frequency.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Reference the spectrum to an external standard, such as CFCl₃ (0 ppm).

Mass Spectrometry (MS): Unveiling the Molecular Formula

Rationale: Mass spectrometry provides the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy (High-Resolution Mass Spectrometry, HRMS). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A pair of peaks of nearly equal intensity at m/z 264 and 266, corresponding to [C₈H₄⁷⁹BrF₃N₂]⁺ and [C₈H₄⁸¹BrF₃N₂]⁺.

-

High-Resolution Mass: The calculated exact mass for C₈H₄BrF₃N₂ is 263.9537. HRMS analysis should confirm this value to within a few parts per million.

-

Fragmentation: Fragmentation patterns may include the loss of Br, CF₃, or HCN, providing further structural information.

Experimental Protocol (Electrospray Ionization - ESI):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

-

Acquire the mass spectrum in positive or negative ion mode.

-

Analyze the data to identify the molecular ion peaks and their isotopic distribution, and compare the exact mass with the calculated value for the proposed formula.

Single-Crystal X-ray Diffraction: The Definitive Structure

Rationale: When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous, three-dimensional model of the molecule, confirming the connectivity of all atoms and providing precise bond lengths and angles.

Anticipated Crystal Structure: Based on the crystal structure of 5-bromo-1H-pyrrolo[2,3-b]pyridine[1][2], the molecule is expected to be largely planar. In the solid state, intermolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen of an adjacent molecule is likely to form dimeric structures.

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound by slow evaporation of a saturated solution, vapor diffusion, or layering techniques using a variety of solvents and solvent mixtures.

-

Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen. Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Caption: Chemical structure of this compound.

Conclusion: A Multi-faceted Approach to Certainty

The structural elucidation of this compound is a clear demonstration of the power of modern analytical chemistry. While each technique provides valuable insights, it is the integration of data from NMR spectroscopy, mass spectrometry, and, ideally, X-ray crystallography that provides the irrefutable evidence required in research and drug development. This guide has outlined the key experimental considerations and expected outcomes, providing a robust framework for scientists working with this and related heterocyclic compounds.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Trifluoromethylation of Arenes and Heteroarenes by an Organocatalytic Trifluoromethyl-Radical-Generation/Addition Sequence. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aryl Carboxylic Acids. Retrieved from [Link]

- Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1146-1154.

- Štarha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381.

- Lin, S.-Y., & Tzeng, Y.-L. (2018). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Molecules, 23(10), 2538.

- Countryman, A. C., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50.

- Gillespie, J. R., et al. (2016). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 59(17), 7988-8007.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

- Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(10), 3959-4000.

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine. Retrieved from [Link]

- Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243.

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

- Vaskevich, R. I., et al. (2014). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.

- Sharma, V., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. European Journal of Chemistry, 12(2), 187-191.

-

Zakharychev, V. V., et al. (2021). X-ray crystal structure of 5-bromo-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 2 a. ResearchGate. Retrieved from [Link]

Sources

The Strategic Intermediate: A Deep Dive into 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the strategic design of small molecule kinase inhibitors is paramount in the quest for targeted therapeutics. Among the myriad of heterocyclic scaffolds, the 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged" structure. Its unique electronic properties and ability to form crucial hydrogen bond interactions with kinase hinge regions have cemented its role as a cornerstone in the development of numerous clinical candidates and approved drugs. This guide focuses on a particularly valuable derivative: 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The introduction of a bromine atom at the 5-position and a trifluoromethyl group at the 3-position endows this molecule with a unique combination of reactivity and physicochemical properties, making it a highly sought-after intermediate in drug discovery.

The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, allowing for the exploration of the solvent-exposed region of the ATP-binding pocket. Simultaneously, the electron-withdrawing trifluoromethyl group can enhance metabolic stability, modulate pKa, and potentially engage in specific interactions within the target protein, such as forming hydrogen bonds.[1] This technical guide will provide a comprehensive overview of the synthesis, characterization, and strategic applications of this compound, offering field-proven insights for its effective utilization in drug development programs.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a key intermediate is fundamental to its successful application in multi-step synthetic campaigns.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich |

| CAS Number | 1150618-36-2 | Sigma-Aldrich |

| Molecular Formula | C₈H₄BrF₃N₂ | Sigma-Aldrich |

| Molecular Weight | 265.03 g/mol | Lab-Chemicals.com[2] |

| Physical Form | White to Yellow Solid | Sigma-Aldrich |

| Storage | Sealed in dry, room temperature | Sigma-Aldrich |

Spectroscopic Characterization

-

¹H NMR: Protons on the pyrrolo[2,3-b]pyridine core will exhibit characteristic shifts. The proton on the pyrrole nitrogen will appear as a broad singlet at a downfield chemical shift. Aromatic protons will be observed in the aromatic region, with their coupling patterns providing structural confirmation.

-

¹³C NMR: The spectrum will show distinct signals for each of the eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected, providing a clear diagnostic peak.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), confirming its presence in the molecule.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. While a specific, detailed protocol for this exact compound is not widely published, a general and adaptable synthetic strategy can be inferred from the synthesis of related pyrrolo[2,3-b]pyridine derivatives. A plausible and commonly employed route starts from a substituted pyridine precursor.

A potential synthetic pathway could involve the construction of the pyrrole ring onto a pre-functionalized pyridine core. For instance, starting from a suitably substituted aminopyridine, a Fischer indole synthesis-type approach could be envisioned, although this can be challenging for electron-deficient pyridines.

A more robust and frequently utilized strategy involves the construction of the pyrrolo[2,3-b]pyridine core followed by functionalization. For example, the synthesis could begin with the formation of a 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine intermediate, which is then selectively brominated at the 5-position.

Illustrative Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations.

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Drug Discovery: A Gateway to Potent Kinase Inhibitors

The true value of this compound lies in its role as a strategic building block for the synthesis of potent and selective kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core acts as a bioisostere for purine, effectively mimicking the adenine portion of ATP and forming key hydrogen bonds with the kinase hinge region.

The bromine at the 5-position is a key feature, providing a reactive site for late-stage functionalization. This allows for the rapid generation of libraries of analogs with diverse substituents, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties. Common synthetic transformations utilizing the bromo functionality include Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The trifluoromethyl group at the 3-position contributes significantly to the drug-like properties of the final compounds. It can enhance binding affinity through favorable interactions with the protein, improve metabolic stability by blocking potential sites of metabolism, and increase cell permeability due to its lipophilic nature.

Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in various cancers. A number of potent FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed.[1] The synthesis of these inhibitors often starts from a functionalized pyrrolo[2,3-b]pyridine core, where the strategic placement of substituents is key to achieving high potency and selectivity. The trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine core has been shown to form a crucial hydrogen bond, significantly improving the activity of the compound.[1]

The following workflow illustrates the general strategy for utilizing this compound in the synthesis of kinase inhibitors.

Caption: Drug discovery workflow utilizing the target intermediate.

Conclusion: A Versatile Tool for the Medicinal Chemist

This compound stands out as a highly valuable and versatile intermediate for the synthesis of kinase inhibitors. Its pre-installed bromine and trifluoromethyl groups offer a strategic advantage, allowing for efficient and targeted library synthesis. The demonstrated success of the 1H-pyrrolo[2,3-b]pyridine scaffold in numerous drug discovery programs underscores the importance of well-designed, functionalized intermediates like the one discussed in this guide. As the demand for novel and selective kinase inhibitors continues to grow, the strategic application of such building blocks will remain a critical component of successful drug development.

References

-

Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 2021. Available at: [Link]

Sources

An In-depth Technical Guide to 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental properties, synthesis, analytical characterization, and its emerging role in the development of targeted therapeutics.

Core Molecular Attributes

This compound, also known as a trifluoromethyl-substituted brominated 7-azaindole, is a key building block in the synthesis of pharmacologically active molecules. Its chemical structure incorporates a bromine atom, a trifluoromethyl group, and a pyrrolo[2,3-b]pyridine core, each contributing to its unique reactivity and biological activity.

| Property | Value | Source |

| Molecular Weight | 265.03 g/mol | [1] |

| Molecular Formula | C₈H₄BrF₃N₂ | [1] |

| CAS Number | 1150618-36-2 | [1] |

| Physical Form | White to Yellow Solid | |

| Purity | Typically ≥95% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

The trifluoromethyl group is a common bioisostere for a methyl or ethyl group, offering increased metabolic stability and lipophilicity, which can enhance a drug candidate's pharmacokinetic profile. The bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries.

Synthesis and Mechanistic Insights

The synthesis of this compound is not extensively detailed in publicly available literature; however, a plausible synthetic strategy can be inferred from related transformations. A common approach to constructing the pyrrolo[2,3-b]pyridine scaffold involves the cyclization of appropriately substituted pyridine precursors.

A potential synthetic pathway could involve the following key steps:

-

Introduction of the Trifluoromethyl Group: This can be achieved through various trifluoromethylation reagents on a suitable pyridine derivative.

-

Bromination of the Pyrrolo[2,3-b]pyridine Core: Selective bromination at the 5-position can be accomplished using a suitable brominating agent.

A related synthesis for 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves the bromination of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine using hydrobromic acid and hydrogen peroxide in dichloromethane.[2] This suggests that direct bromination of the pyrrolo[2,3-b]pyridine core is a feasible strategy.

Caption: Conceptual workflow for the synthesis of the target compound.

Analytical Characterization

The structural elucidation and purity assessment of this compound rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide information on the protons of the pyrrole and pyridine rings.

-

¹³C NMR: Would show the carbon signals, including the characteristic signal for the trifluoromethyl group.

-

¹⁹F NMR: Is a crucial technique for confirming the presence and electronic environment of the trifluoromethyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the molecular formula C₈H₄BrF₃N₂.

Applications in Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents. The specific substitution pattern of this compound makes it a valuable intermediate for the development of targeted therapies.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The 1H-pyrrolo[2,3-b]pyridine core has been identified as a potent scaffold for the development of FGFR inhibitors.[3] Abnormal FGFR signaling is implicated in various cancers, making it an attractive target for oncology drug development. The trifluoromethyl group can enhance binding affinity and improve the drug-like properties of these inhibitors.[3]

Cyclin-Dependent Kinase 8 (CDK8) Inhibitors: Recent research has highlighted the potential of novel pyrrolo[2,3-b]pyridine derivatives as selective CDK8 inhibitors for the treatment of inflammatory conditions like psoriasis.[4] This opens up new avenues for the application of this chemical scaffold beyond oncology.

Caption: Role of the title compound in developing targeted therapies.

Safety and Handling

-

Hazards: May cause skin and eye irritation. Harmful if swallowed.[5][6][7][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5][6][7][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[5][6][7]

-

Storage: Keep the container tightly sealed in a dry, well-ventilated place.[7]

Always consult the specific Safety Data Sheet provided by the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of a reactive bromine handle, a metabolically stable trifluoromethyl group, and a biologically active pyrrolo[2,3-b]pyridine core makes it a compound of high interest to researchers in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling is crucial for its effective application in the development of next-generation targeted therapies.

References

-

Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

-

Jin, Q., et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. 2021. Available from: [Link]

-

Starha, P., & Trávníček, Z. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 3):o381. Available from: [Link]

-

Nishimura, A., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021;46(3):295-310. Available from: [Link]

-

Starha, P., & Trávníček, Z. 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online. 2013;69(Pt 3):o381. Available from: [Link]

-

Chen, Y., et al. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis. Biomedicine & Pharmacotherapy. 2024;175:116705. Available from: [Link]

-

Păun, A., et al. Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. 2021;26(23):7140. Available from: [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 5-BROMO-2,3-DIHYDRO-1H-PYRROLO[2,3-B]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

The Synthesis of 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A-Technical Guide

An In-depth Exploration of Key Starting Materials and Synthetic Strategies for a Privileged Medicinal Chemistry Scaffold

The heterocycle 5-bromo-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-bromo-3-(trifluoromethyl)-7-azaindole, represents a significant scaffold in modern medicinal chemistry. Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl and bromo substituents on the 7-azaindole core, make it a sought-after building block in the design of kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, with a detailed focus on the selection, synthesis, and rationale behind the crucial starting materials.

Strategic Approaches to the 5-bromo-3-(trifluoromethyl)-7-azaindole Core

The construction of the this compound framework can be approached through several convergent strategies. The most logical and frequently implied method involves the formation of the pyrrole ring onto a pre-functionalized pyridine core. This approach offers greater control over the final substitution pattern. A key starting material for this strategy is 2-amino-5-bromo-3-(trifluoromethyl)pyridine . This commercially available intermediate serves as a versatile platform for the subsequent annulation of the pyrrole ring.

A secondary, though less direct, approach would involve the synthesis of a 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine followed by selective bromination at the 5-position. However, this route can be complicated by regioselectivity issues during the bromination step. Therefore, this guide will primarily focus on synthetic pathways originating from the strategically substituted aminopyridine.

Synthesis of the Key Starting Material: 2-amino-5-bromo-3-(trifluoromethyl)pyridine

While 2-amino-5-bromo-3-(trifluoromethyl)pyridine is commercially available from various suppliers, an in-house synthesis may be necessary for large-scale campaigns or to ensure a reliable supply chain.[1][2] A plausible synthetic route, adapted from methodologies for similar trifluoromethylated pyridines, is outlined below.[1] This multi-step synthesis requires careful control of reaction conditions to achieve the desired product with high purity.

The synthesis commences with a suitable pyridine precursor, which is then subjected to a series of transformations to introduce the amino, bromo, and trifluoromethyl groups at the desired positions. A potential starting point is a substituted nitropyridine, which allows for the introduction of the amino group at a later stage via reduction.

Proposed Synthetic Pathway for 2-amino-5-bromo-3-(trifluoromethyl)pyridine

A logical, albeit challenging, synthetic sequence could start from a commercially available chloropyridine. The trifluoromethyl group can be introduced via a chlorine/fluorine exchange from a trichloromethylpyridine or by constructing the pyridine ring from a trifluoromethyl-containing building block.[3] A more direct approach would be to start with a trifluoromethylated pyridine. A patent for the synthesis of the related 5-bromo-2-methyl-3-(trifluoromethyl)pyridine starts from 2-chloro-3-trifluoromethyl-5-nitropyridine.[1] This suggests a similar strategy for the target aminopyridine.

Step 1: Nitration of a 2-chloro-3-(trifluoromethyl)pyridine. This step would introduce the nitro group, which will later be reduced to the amine.

Step 2: Bromination. Selective bromination at the 5-position would be carried out.

Step 3: Reduction of the nitro group. The nitro group is then reduced to the primary amine to yield 2-amino-5-bromo-3-(trifluoromethyl)pyridine.

This sequence provides a logical pathway to the key starting material, although optimization of each step would be critical for achieving a high overall yield.

Cyclization Strategies for the Formation of the Pyrrolo[2,3-b]pyridine Ring

With the key starting material, 2-amino-5-bromo-3-(trifluoromethyl)pyridine, in hand, the final and most critical step is the construction of the fused pyrrole ring. Several established indole and azaindole syntheses can be adapted for this transformation.

Route 1: The Leimgruber-Batcho Azaindole Synthesis

The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from an o-nitrotoluene derivative.[4][5] This methodology can be adapted for the synthesis of azaindoles, starting from a 2-amino-3-methylpyridine derivative. A patent describing the synthesis of 5-bromo-7-azaindole utilizes this approach, starting from 2-amino-3-methyl-5-bromopyridine.[6][7] This suggests a viable, though not directly documented, route for our target molecule.

The process would involve the condensation of 2-amino-5-bromo-3-(trifluoromethyl)pyridine with a suitable one-carbon synthon, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This is followed by a reductive cyclization to yield the desired this compound.

Experimental Protocol: Leimgruber-Batcho Azaindole Synthesis (Adapted)

-

Enamine Formation: To a solution of 2-amino-5-bromo-3-(trifluoromethyl)pyridine in a high-boiling solvent such as DMF or xylene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA). Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Reductive Cyclization: After cooling the reaction mixture, the intermediate enamine is subjected to reductive cyclization. This can be achieved using various reducing agents, such as Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or sodium hydrosulfite.[4] The choice of reducing agent may require optimization to achieve the best yield and purity.

-

Work-up and Purification: Following the reduction, the reaction mixture is worked up by filtering the catalyst (if applicable) and partitioning between an organic solvent and water. The organic layer is then dried and concentrated. The crude product is purified by column chromatography or recrystallization to afford this compound.

Route 2: Reaction with α-Haloketones or Aldehydes

A more direct and versatile method for constructing the pyrrole ring involves the reaction of the 2-aminopyridine with an α-haloketone or a protected α-haloaldehyde, such as chloroacetaldehyde. This approach, a variation of the Bischler-Möhlau indole synthesis, is widely used for the synthesis of 2-substituted and 2,3-disubstituted indoles and azaindoles.[8]

In the context of synthesizing the unsubstituted pyrrole ring of the target molecule, chloroacetaldehyde or its diethyl acetal is the reagent of choice. The reaction proceeds through an initial N-alkylation of the amino group, followed by an intramolecular cyclization and subsequent aromatization to form the pyrrolo[2,3-b]pyridine ring system.

Experimental Protocol: Cyclization with Chloroacetaldehyde (Adapted)

-

Reaction Setup: In a reaction vessel, dissolve 2-amino-5-bromo-3-(trifluoromethyl)pyridine in a suitable solvent, such as ethanol or isopropanol.

-

Addition of Reagent: Add an aqueous solution of chloroacetaldehyde (typically 40-50 wt%) or chloroacetaldehyde diethyl acetal to the reaction mixture.

-

Heating and Cyclization: Heat the mixture to reflux. The reaction progress can be monitored by TLC or LC-MS. The cyclization may be facilitated by the addition of a base to neutralize the HCl generated during the reaction.

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |

| Leimgruber-Batcho | 2-amino-5-bromo-3-(trifluoromethyl)pyridine, DMF-DMA | Potentially high yielding, well-established for indole synthesis. | Requires a reductive cyclization step which may need optimization. The direct application to this specific substrate is not explicitly documented. |

| Reaction with α-Haloaldehyde | 2-amino-5-bromo-3-(trifluoromethyl)pyridine, Chloroacetaldehyde | Direct and versatile method, commonly used for azaindole synthesis. | Chloroacetaldehyde is a toxic and lachrymatory reagent requiring careful handling. |

Conclusion

The synthesis of this compound is a critical process for accessing a key building block in drug discovery. The most strategically sound approach commences with the commercially available or synthetically accessible 2-amino-5-bromo-3-(trifluoromethyl)pyridine . From this pivotal starting material, the fused pyrrole ring can be constructed through well-established methodologies such as the Leimgruber-Batcho synthesis or, more directly, by reaction with an α-haloaldehyde like chloroacetaldehyde. The choice of a specific route will depend on factors such as scale, available reagents, and the desired level of process control. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important heterocyclic compound.

References

-

Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]

-

Bischler, A., & Brion, H. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2879. [Link]

-

Leimgruber, W., & Batcho, A. D. (1982). Organic Syntheses, Coll. Vol. 7, p.552 (1990); Vol. 60, p.8 (1981). [Link]

-

Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Indole Ring Synthesis (pp. 1-28). John Wiley & Sons, Ltd. [Link]

- Shanghai Human Biotech Co Ltd. (2015). Synthetic process of 5-bromo-7-azaindole. CN103012140B.

-

Wolfa. (n.d.). 2-Amino-5-Bromo-3-(Trifluoromethyl)Pyridine from China Manufacturer. Retrieved from [Link]

-

Sun, J., et al. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Agricultural and Food Chemistry, 62(33), 8247-8261. [Link]

- CNIPA. (2020). Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine. CN109232399B.

Sources

- 1. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 2. 2-Amino-5-Bromo-3-(Trifluoromethyl)Pyridine from China Manufacturer - Wolfa [wolfabio.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]

- 7. 5-Bromo-7-azaindole synthesis - chemicalbook [chemicalbook.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Introduction: The Strategic Union of Fluorine and a Privileged Heterocycle

An In-depth Technical Guide to the Biological Activity of Trifluoromethylpyridines

Prepared for Researchers, Scientists, and Drug Development Professionals

The confluence of fluorine chemistry with heterocyclic scaffolds has become a cornerstone of modern molecular design in both agriculture and medicine.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of molecular properties. Its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability can dramatically alter the performance of a parent molecule.[1][3] When this group is appended to a pyridine ring—a nitrogen-containing heterocycle renowned as a "privileged structure" for its frequent appearance in bioactive compounds—the resulting trifluoromethylpyridine (TFMP) moiety offers a unique and highly valuable profile for interacting with biological targets.[2][4][5][6]

The biological activities of TFMP derivatives are potent and diverse, stemming from the combination of the unique physicochemical properties of the fluorine atom and the versatile characteristics of the pyridine moiety.[4][7][8] This guide provides an in-depth exploration of these activities, detailing their mechanisms, applications, and the experimental methodologies used for their evaluation.

Part 1: Dominance in Agrochemical Applications

Trifluoromethylpyridines are foundational to the development of modern crop protection agents, with numerous commercialized products demonstrating their efficacy.[1][2][4][9] Their unique properties lead to enhanced potency, favorable environmental profiles, and often, novel modes of action to combat resistance.[3]

Herbicidal Activity: Precision Weed Management

The introduction of the TFMP moiety revolutionized herbicide development, leading to products with superior translocation, selectivity, and efficacy against challenging grass weeds.[4][10]

-

Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition: Herbicides like Fluazifop-butyl and Haloxyfop-methyl function by inhibiting the ACCase enzyme, a critical component in the fatty acid synthesis pathway of grasses.[4][10] This disruption halts the production of essential lipids, leading to the cessation of growth and eventual death of the weed. The TFMP group in these molecules is crucial for their potent inhibitory activity and systemic translocation within the plant.[4][10]

-

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition: Flazasulfuron is a sulfonylurea-type herbicide that inhibits ALS, the key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[4][10] The strong electron-withdrawing effect of the trifluoromethyl group on the pyridine ring is a key feature of its molecular structure.[10]

-

Mechanism of Action: Microtubule Assembly Inhibition: Compounds such as Dithiopyr and Thiazopyr inhibit root growth by disrupting cell division through the inhibition of microtubule assembly.[4][10]

Table 1: Prominent Herbicides Incorporating the Trifluoromethylpyridine Scaffold

| Common Name | Mechanism of Action (HRAC Group) | Key TFMP Intermediate | Target Weeds |

| Fluazifop-butyl | ACCase inhibitor (Group 1) | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | Perennial grass weeds |

| Haloxyfop-methyl | ACCase inhibitor (Group 1) | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Grass weeds in dicot crops |

| Flazasulfuron | ALS inhibitor (Group 2) | 2-(Trifluoromethyl)-3-chloropyridine (2,3-CTF) | Weeds in turf and perennial crops |

| Dithiopyr | Microtubule assembly inhibitor (Group 3) | Constructed from a CF3-containing building block | Pre-emergent control of grasses |

Insecticidal and Nematicidal Activity: Defending Crops from Pests

The TFMP scaffold is integral to a wide range of insecticides and nematicides, offering broad-spectrum activity against many destructive pests.[2][5]

-

Structure-Activity Relationship (SAR) Insights: Research has shown that the substitution pattern on both the pyridine ring and other appended moieties plays a critical role in determining insecticidal potency and spectrum.[5] For instance, in novel 1,3,4-oxadiazole derivatives, electron-withdrawing groups at specific positions on an attached benzene ring were found to enhance insecticidal activity against pests like the diamondback moth (Plutella xylostella) and the oriental armyworm (Mythimna separata).[11]

-

Broad-Spectrum Control: TFMP-containing piperazine derivatives have demonstrated broad-spectrum activity against nematodes as well as insects like armyworms and aphids.[5] The strategic placement of substituents, such as a chlorine atom, can further enhance this activity.[5]

Table 2: Representative Insecticidal Trifluoromethylpyridine Derivatives

| Compound Class | Target Pests | Key Structural Features |

| 1,3,4-Oxadiazole Derivatives | Plutella xylostella, Helicoverpa armigera | TFMP linked to a substituted phenyl ring via an oxadiazole bridge.[5][11] |

| Piperazine Derivatives | Nematodes, Armyworms, Aphids | TFMP and a substituted phenoxy ether linked by a piperazine core.[5] |

| Sulfonyl-Containing Amides | Spodoptera littoralis, Myzus persicae | TFMP connected to other heterocyclic fragments, often with a sulfonyl group.[5] |

Fungicidal Activity: Combating Plant Pathogens

TFMP derivatives are highly effective fungicides used to control a wide range of plant diseases.

-

Mechanism of Action: Uncoupling of Oxidative Phosphorylation: The broad-spectrum fungicide Fluazinam acts by disrupting the energy production process in fungal cells.[7] Its mode of action involves the uncoupling of oxidative phosphorylation. Studies have shown that the trifluoromethyl-substituted pyridine derivative possesses significantly higher fungicidal activity than analogs with other substituents.[12]

-

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition: Fluopyram , another key fungicide, inhibits mitochondrial respiration by targeting the succinate dehydrogenase (SDH) enzyme complex.[5] This mode of action is effective against pathogens like Botrytis cinerea. The TFMP moiety is crucial for binding to the Q site of the SDH enzyme.[5]

Part 2: Emerging Frontiers in Pharmaceutical Applications

The same physicochemical advantages that make TFMPs successful in agrochemicals are leveraged by medicinal chemists to design next-generation therapeutics.[4][13][14] The incorporation of a TFMP moiety can significantly improve a drug candidate's pharmacokinetic profile.[13]

-

Enhanced Drug-like Properties: The -CF3 group increases lipophilicity, which can improve cell membrane permeability and bioavailability.[1][13] It also enhances metabolic stability by blocking sites susceptible to oxidative metabolism, potentially leading to a longer duration of action in the body.[1][13] Furthermore, the TFMP structure can establish stronger binding interactions with target proteins, increasing potency.[14]

-